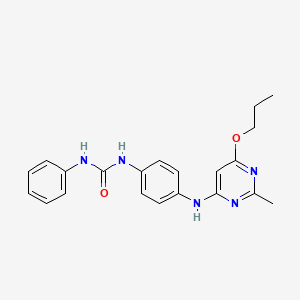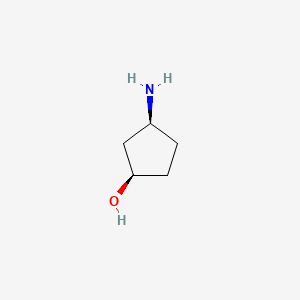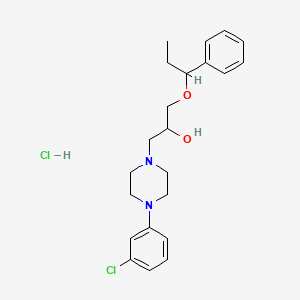![molecular formula C18H13ClN4OS B2701563 6-((2-chlorobenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 850911-64-7](/img/structure/B2701563.png)
6-((2-chlorobenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds, such as 2-thio-containing pyrimidines and their condensed analogs, has been discussed in the literature . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . Another study describes the synthesis of various N-cycloalkanes, morpholine, piperazines, pyridines, pyrazole, pyrimidine, benzimidazolo [1,5- a ]pyrimidine, 1,2,3,4-tetrazolo [1,5- a ]pyrimidine, azopyrazolo [1,5- a ]pyrimidine, and pyrimido [4′,5′:3,4]pyrazolo [1,5- a ]pyrimidine incorporating a (thio)pyrimidine moiety .Chemical Reactions Analysis
The reactivity of similar compounds has been discussed in the literature . The main sections include synthesis methods and the reactivities of the substituents linked to the ring carbon and nitrogen atoms .科学的研究の応用
Synthesis and Biological Evaluation
This compound is part of a broader class of pyrazolopyrimidine derivatives, which have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. A study highlighted the synthesis of various pyrazolopyrimidines derivatives, including the structural analysis and biological evaluation of these compounds against HCT-116 and MCF-7 cancer cell lines, as well as their inhibition of 5-lipoxygenase activity. The structure-activity relationship (SAR) of these derivatives was discussed, demonstrating their potential as therapeutic agents (Rahmouni et al., 2016).
Antimicrobial and Anticancer Properties
Another research focus is the antimicrobial and anticancer properties of pyrazolo[3,4-d]pyrimidin-4(5H)-ones. Various derivatives have been synthesized and tested for their antimicrobial activity against both Gram-positive and Gram-negative bacteria and fungi. Some compounds showed significant inhibitory activity, which indicates their potential as antimicrobial agents. Additionally, these compounds have been evaluated for their cytotoxic activity against cancer cell lines, showing promising results that underscore their potential in cancer therapy (Sanjeeva Reddy et al., 2010).
Nonlinear Optical Properties
The study of pyrazolopyrimidines also extends to their physical properties, such as nonlinear optical (NLO) characteristics. These investigations are crucial for the development of new materials with potential applications in optoelectronics and photonics. The synthesis, characterization, and evaluation of NLO properties of various pyrazolopyrimidine derivatives have been conducted, contributing to the understanding and development of new functional materials (Hussain et al., 2020).
Herbicidal Activity
Furthermore, some studies have explored the herbicidal activity of pyrazolopyrimidine derivatives. These compounds have been synthesized and assessed for their ability to inhibit the growth of certain plant species, indicating their potential use in agricultural applications. The research into the herbicidal properties of these compounds is essential for the development of new, more effective, and possibly environmentally friendly herbicides (Luo et al., 2017).
作用機序
Target of Action
Similar compounds have been reported to target enzymes such as the epidermal growth factor receptor (egfr) and acetyl-CoA carboxylase . These enzymes play crucial roles in cellular processes such as cell growth and metabolism.
Mode of Action
Similar compounds have been reported to inhibit their target enzymes, thereby affecting the cellular processes they regulate .
Biochemical Pathways
Inhibition of enzymes like egfr and acetyl-coa carboxylase can affect multiple pathways, including cell growth and lipid metabolism .
Result of Action
Similar compounds have demonstrated significant antimicrobial and antitumor activity .
将来の方向性
The future directions of research on similar compounds have been discussed in the literature. For example, pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine derivatives have been identified as novel CDK2 inhibitors, which are appealing targets for cancer treatment .
特性
IUPAC Name |
6-[(2-chlorophenyl)methylsulfanyl]-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4OS/c19-15-9-5-4-6-12(15)11-25-18-21-16-14(17(24)22-18)10-20-23(16)13-7-2-1-3-8-13/h1-10H,11H2,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNVWQCXSUERBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Cyclopentyl-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2701481.png)
![N-(4-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2701483.png)
![4-[(1E)-[(4-fluoro-3-nitrophenyl)imino]methyl]phenol](/img/structure/B2701484.png)
![4-acetyl-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2701487.png)


![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2701492.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-chlorobenzamide](/img/structure/B2701493.png)


![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide](/img/structure/B2701498.png)
![N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B2701499.png)
